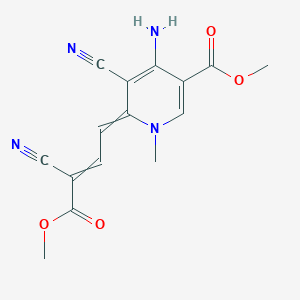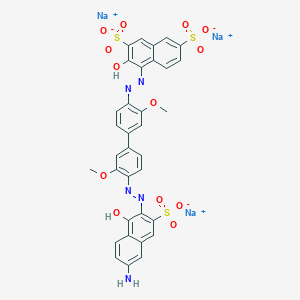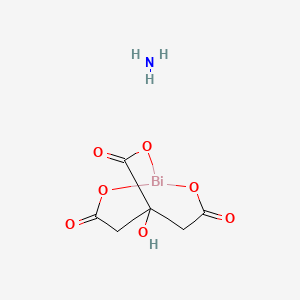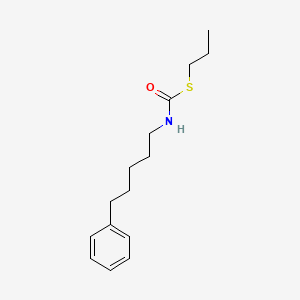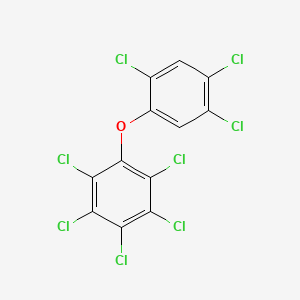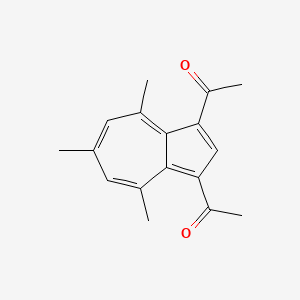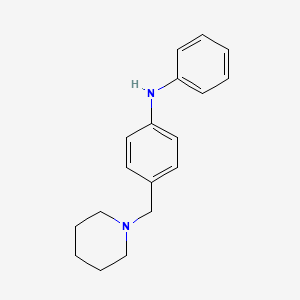
1-(p-Anilinobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline typically involves the reaction of N-benzyl-4-piperidone with aniline. The process begins with the formation of an imine intermediate, which is subsequently reduced using sodium borohydride to yield the desired product . This method is commonly used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves more scalable and cost-effective methods. These may include catalytic hydrogenation, cyclization, and multicomponent reactions . The choice of method depends on factors such as the desired yield, purity, and production cost.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various piperidine-based compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to DNA via intercalation, affecting the transcription and replication processes . Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-4-piperidone: A precursor in the synthesis of N-[4-[(1-Piperidinyl)methyl]phenyl]aniline.
Fentanyl analogs: Compounds with similar piperidine structures but differing in their pharmacological profiles.
Uniqueness
N-[4-[(1-Piperidinyl)methyl]phenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
64097-52-5 |
|---|---|
Molekularformel |
C18H22N2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
N-phenyl-4-(piperidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C18H22N2/c1-3-7-17(8-4-1)19-18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h1,3-4,7-12,19H,2,5-6,13-15H2 |
InChI-Schlüssel |
WYLXNOXBORNKPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
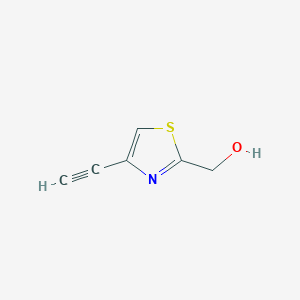
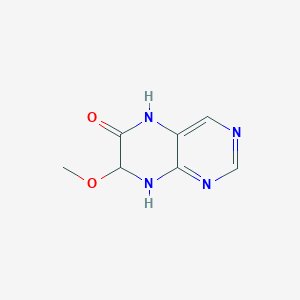

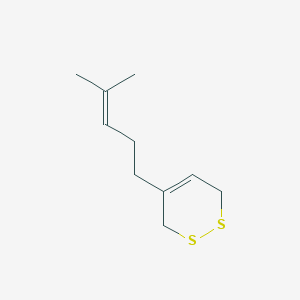
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
